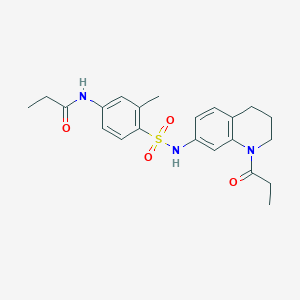
N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide” is a chemical compound that is likely to be a part of the fentanyl analogs . Fentanyl analogs are synthetic opioids that have been developed by research chemists and pharmaceutical companies . They have high potential for producing addiction and severe adverse effects including coma and death .
Applications De Recherche Scientifique
Organocatalytic Enantioselective Syntheses
A study demonstrates the preparation of 1-substituted 1,2,3,4-tetrahydroisoquinolines, a structural motif similar to the compound , through asymmetric Pictet-Spengler reactions catalyzed by BINOL-phosphoric acid. The methodology enabled the synthesis of natural products and synthetic drugs, showcasing the compound's utility in the synthesis of biologically active molecules and potential pharmaceuticals (E. Mons et al., 2014).
Metal-Free Synthesis of 3-Arylquinolin-2-ones
Research highlights a metal-free approach to synthesizing 3-arylquinolin-2-one compounds, involving N-methyl-N-phenylcinnamamides and phenyliodine bis(trifluoroacetate) (PIFA). This innovative process showcases a metal-free oxidative C-C bond formation alongside an exclusive 1,2-aryl migration, pertinent to the exploration of novel synthetic pathways for quinoline derivatives (Le‐Ping Liu et al., 2013).
Synthesis of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives
A synthesis strategy for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives is detailed, starting from acetylation and proceeding through nucleophilic substitution reactions. This work not only expands the chemical repertoire for synthesizing isoquinoline derivatives but also sets the stage for future pharmacological activity investigations (R. Zaki et al., 2017).
Antitubulin and Antiproliferative Activities of Tetrahydroisoquinolines
A study outlines the synthesis and evaluation of substituted tetrahydroisoquinoline derivatives for their antiproliferative activities against cancer cell lines. The research demonstrates the impact of substituent bias on the tetrahydroisoquinoline core, significantly affecting antiproliferative activity and providing insights into the therapeutic potential of such compounds in cancer treatment (W. Dohle et al., 2014).
Anti-Breast Cancer Activity of Quinolinesulfonamide Derivatives
The design, synthesis, and in vitro evaluation of acetylenic quinolinesulfonamides against human breast cancer cell lines are discussed, highlighting potent antitumor activities comparable to cisplatin. This study underscores the compound's role in developing anticancer agents and the potential mechanisms of action, emphasizing its significance in medicinal chemistry research (Krzysztof Marciniec et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
N-[3-methyl-4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-4-21(26)23-17-10-11-20(15(3)13-17)30(28,29)24-18-9-8-16-7-6-12-25(19(16)14-18)22(27)5-2/h8-11,13-14,24H,4-7,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMBWSPECJQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

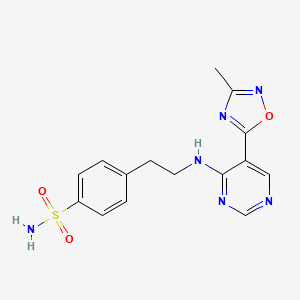
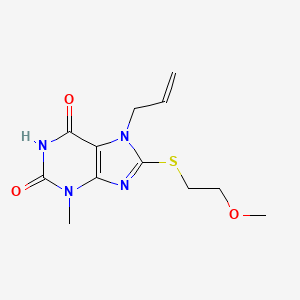
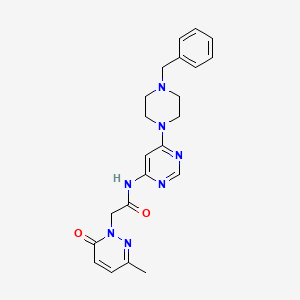
![2-Chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide](/img/structure/B2457755.png)
![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)
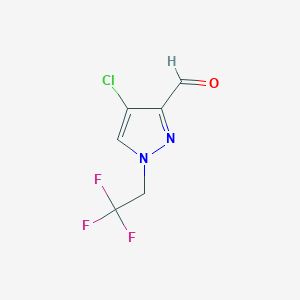
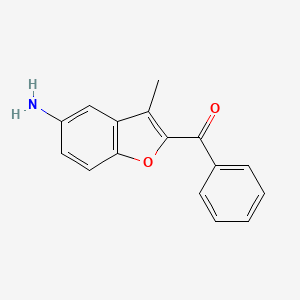
![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)
![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)
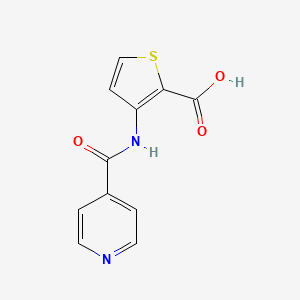
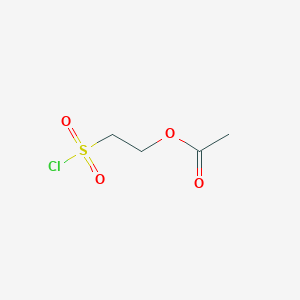
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)